molecular formula C13H23N B3004610 1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine CAS No. 2287321-60-0

1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine

Cat. No.: B3004610
CAS No.: 2287321-60-0
M. Wt: 193.334
InChI Key: OIOIULCFRDFCFE-UHFFFAOYSA-N
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Description

1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its rigidity and three-dimensional structure. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its potential as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility .

Preparation Methods

The synthesis of 1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine typically involves the use of [1.1.1]propellane as a key intermediate. One common synthetic route includes the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This method allows for the efficient construction of the bicyclo[1.1.1]pentane core with various substituents. Industrial production methods often involve scalable light-enabled reactions between alkyl iodides and propellane .

Chemical Reactions Analysis

1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity for these targets. The compound’s three-dimensional structure allows it to fit into binding pockets that are not accessible to flat aromatic rings, leading to improved pharmacokinetic properties .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-14-10-12-7-13(8-12,9-12)11-5-3-2-4-6-11/h11,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOIULCFRDFCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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